molecular formula C16H14ClF3N2O B2641522 1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime CAS No. 882747-74-2

1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime

Cat. No.: B2641522
CAS No.: 882747-74-2
M. Wt: 342.75
InChI Key: MUFURBIYRAVIJQ-HYARGMPZSA-N
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Description

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, which include ‘1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime’, have been synthesized and applied in the agrochemical and pharmaceutical industries . The first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported .


Molecular Structure Analysis

The molecular formula of ‘this compound’ is C16H14ClF3N2O .


Chemical Reactions Analysis

The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Physical and Chemical Properties Analysis

The boiling point of ‘this compound’ is predicted to be 418.7±55.0 °C .

Scientific Research Applications

Synthesis and Spectral Analysis

  • The synthesis and spectral analysis of dipyridin-2-ylmethanone oxime, a compound with structural similarities, involved several spectroscopic techniques, including IR, EI-MS, UV–visible, and NMR. The study confirmed the structure of the free oxime ligand through X-ray diffraction, highlighting the utility of oximes in understanding molecular conformation and stability through intramolecular hydrogen bonding (Warad et al., 2018).

Light-Mediated Radical Generation

  • Visible-light-mediated iminyl radical generation from benzyl oxime ether demonstrates the potential for creating complex molecular structures, such as pyrrolines, through hydroimination cyclization. This method emphasizes the role of oximes in facilitating radical-based synthetic pathways (Usami et al., 2018).

Oxidation Reactions

  • The selective oxidation of sulfides to sulfoxides using hexafluoro-2-propanol showcases the reactivity of oxime derivatives in promoting efficient chemical transformations under neutral conditions. This process highlights the applicability of oximes in the preparation of glycosyl sulfoxides with high yields (Ravikumar et al., 1998).

Complex Formation and Imaging Agents

  • Research on a neutral lipophilic complex of 99mTc with a multidentate amine oxime indicates the potential of oximes in developing imaging agents that can passively diffuse across the blood-brain barrier. This application could have implications for medical imaging and diagnostics (Troutner et al., 1984).

Herbicide Action Mechanism

  • Studies on experimental pyridinyloxyphenoxy propionate herbicides, including their effects on oat root tips, provide insight into the mechanisms of growth inhibition. These herbicides, structurally related to the chemical , were shown to inhibit cell division by affecting protein synthesis, highlighting the agricultural applications of such compounds (Kim & Bendixen, 1987).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Properties

IUPAC Name

(E)-N-[(2-chlorophenyl)methoxy]-1-[4-(trifluoromethyl)pyridin-2-yl]propan-1-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O/c1-2-14(15-9-12(7-8-21-15)16(18,19)20)22-23-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3/b22-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFURBIYRAVIJQ-HYARGMPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NOCC1=CC=CC=C1Cl)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\OCC1=CC=CC=C1Cl)/C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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